Tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]acetate
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Overview
Description
Tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]acetate is a complex organic compound with a unique structure that includes a tert-butyl group, a chloro-substituted phenyl ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]acetate typically involves multiple steps:
Formation of the Ethynyl Intermediate: The initial step involves the formation of the ethynyl intermediate through a Sonogashira coupling reaction. This reaction uses palladium catalysts and copper co-catalysts under an inert atmosphere.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonamide formation reaction, which involves the reaction of an amine with a sulfonyl chloride.
Final Coupling and Esterification: The final step involves the coupling of the intermediate with tert-butyl bromoacetate under basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can target the chloro-substituted phenyl ring, potentially leading to dechlorination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids and related derivatives.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used to study the effects of sulfamoyl-containing compounds on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The presence of the sulfamoyl group suggests possible activity as a sulfonamide antibiotic or as a precursor for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit or activate specific enzymes. The ethynyl and phenoxy groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]propanoate
- Tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]butanoate
Uniqueness
The uniqueness of tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]acetate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethynyl group allows for unique reactivity, while the sulfamoyl group provides potential biological activity.
Properties
Molecular Formula |
C24H28ClNO5S |
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Molecular Weight |
478.0 g/mol |
IUPAC Name |
tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]acetate |
InChI |
InChI=1S/C24H28ClNO5S/c1-16(2)26-32(28,29)21-11-7-17(3)18(14-21)8-9-19-13-20(25)10-12-22(19)30-15-23(27)31-24(4,5)6/h7,10-14,16,26H,15H2,1-6H3 |
InChI Key |
OVPHNFBIWFADGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C#CC2=C(C=CC(=C2)Cl)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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